molecular formula C16H20ClN3O B213757 N-(4-sec-butylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide

N-(4-sec-butylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No. B213757
M. Wt: 305.8 g/mol
InChI Key: FXFNBSYTHRVBEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-sec-butylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide, commonly known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. BAY 11-7082 is a synthetic compound that was first synthesized in 2002 by researchers at Bayer AG. Since then, it has been extensively studied for its anti-inflammatory and anti-cancer properties.

Mechanism of Action

BAY 11-7082 inhibits the activity of NF-κB by covalently modifying the Cys179 residue of the IKKβ kinase subunit. This modification prevents the phosphorylation and subsequent activation of IKKβ, which is required for the activation of NF-κB. Inhibition of NF-κB by BAY 11-7082 leads to reduced production of pro-inflammatory cytokines and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, BAY 11-7082 has been shown to inhibit the growth of bacteria and viruses. It has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation and immune responses.

Advantages and Limitations for Lab Experiments

BAY 11-7082 has a number of advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use in laboratory experiments. BAY 11-7082 is a covalent inhibitor, which means that it irreversibly modifies its target protein. This can make it difficult to study the effects of BAY 11-7082 on other cellular processes that are regulated by NF-κB.

Future Directions

There are a number of future directions for research on BAY 11-7082. One area of research is the development of more selective inhibitors of NF-κB. BAY 11-7082 has been shown to inhibit the activity of other kinases in addition to IKKβ, which can lead to off-target effects. Another area of research is the development of BAY 11-7082 analogs with improved pharmacokinetic properties. BAY 11-7082 has a relatively short half-life in vivo, which limits its potential therapeutic applications. Finally, there is a need for further research on the potential therapeutic applications of BAY 11-7082 in the treatment of inflammatory diseases and cancer. Clinical trials are needed to determine the safety and efficacy of BAY 11-7082 in humans.

Synthesis Methods

The synthesis of BAY 11-7082 involves the reaction of 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid with 4-sec-butylphenylamine in the presence of thionyl chloride to form the corresponding acid chloride. This is then reacted with N,N-dimethylformamide to yield BAY 11-7082. The overall yield of this reaction is approximately 60%.

Scientific Research Applications

BAY 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses. Inhibition of NF-κB by BAY 11-7082 has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes BAY 11-7082 a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
In addition to its anti-inflammatory properties, BAY 11-7082 has also been shown to have anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and pancreatic cancer. BAY 11-7082 has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of NF-κB. This makes BAY 11-7082 a potential therapeutic agent for the treatment of cancer.

properties

Product Name

N-(4-sec-butylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide

Molecular Formula

C16H20ClN3O

Molecular Weight

305.8 g/mol

IUPAC Name

N-(4-butan-2-ylphenyl)-4-chloro-2-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C16H20ClN3O/c1-4-11(3)12-6-8-13(9-7-12)19-16(21)15-14(17)10-18-20(15)5-2/h6-11H,4-5H2,1-3H3,(H,19,21)

InChI Key

FXFNBSYTHRVBEM-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=NN2CC)Cl

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=NN2CC)Cl

Origin of Product

United States

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